molecular formula C12H11ClFN3O B1454378 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 1269151-35-0

2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B1454378
CAS No.: 1269151-35-0
M. Wt: 267.68 g/mol
InChI Key: GCIWRHLPHZZTPL-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide typically involves the reaction of 2-fluoroaniline with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by chlorination and acylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various halogenated and aminated derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents on the phenyl ring and the pyrazole moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c1-8-6-11(15-12(18)7-13)17(16-8)10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIWRHLPHZZTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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